2,4-Nonadecadiynoic Acid
Overview
Description
2,4-Nonadecadiynoic Acid is a long-chain fatty acid with a unique structure characterized by two triple bonds at the second and fourth positionsIts molecular formula is C19H30O2, and it has a molecular weight of 290.44 g/mol .
Biochemical Analysis
Biochemical Properties
2,4-Nonadecadiynoic Acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on surfaces. This compound interacts with various enzymes and proteins, including those involved in lipid metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within biological membranes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and oxidative stress responses. Additionally, this compound can modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to inhibit certain lipases, thereby affecting lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and heat, which can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of lipid metabolism and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and reduce oxidative stress. At high doses, it may exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage management in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which facilitate its incorporation into lipid molecules. This compound can also affect metabolic flux by altering the levels of key metabolites involved in lipid biosynthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization within cellular membranes and lipid droplets. The compound’s distribution is influenced by its hydrophobic nature, which allows it to integrate into lipid-rich environments .
Subcellular Localization
This compound is primarily localized within cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Nonadecadiynoic Acid can be synthesized through several methods. One common approach involves the coupling of appropriate alkynes using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically requires the use of boronic acids or esters as reagents and palladium catalysts under mild conditions.
Industrial Production Methods: Industrial production of this compound often involves the oxidative cleavage of long-chain alkenes or the hydrolysis of nitriles . These methods are scalable and can produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions: 2,4-Nonadecadiynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Nonadecanoic acid or nonadecanone.
Reduction: Nonadecene or nonadecane.
Substitution: Esters like nonadecyl acetate or amides like nonadecanamide.
Scientific Research Applications
2,4-Nonadecadiynoic Acid has several applications in scientific research:
Materials Science: It is used in the synthesis of polymers and as a monomer in the production of conductive materials.
Biochemistry: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2,4-Nonadecadiynoic Acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways .
Comparison with Similar Compounds
- 2,4-Heptadecadiynoic Acid
- 2,4-Heneicosadiynoic Acid
- Nonadecanoic Acid
- Nonadecenoic Acid
Comparison: 2,4-Nonadecadiynoic Acid is unique due to its two triple bonds, which confer distinct chemical reactivity and physical properties. Compared to similar compounds like nonadecanoic acid (which lacks triple bonds), this compound exhibits higher reactivity in polymerization and cross-coupling reactions .
Properties
IUPAC Name |
nonadeca-2,4-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNZQNITZRUEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC#CC#CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597769 | |
Record name | Nonadeca-2,4-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76709-55-2 | |
Record name | Nonadeca-2,4-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60597769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Nonadecadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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